Computed Lipophilicity (XLogP3) Differentiates the 2,5-Dimethylphenyl Oxadiazole from More Polar Heterocyclic Analogs
The target compound registers a computed XLogP3 of 4.8, placing it in a moderately lipophilic range advantageous for blood‑brain‑barrier penetration or intracellular target engagement [1]. In contrast, a 2‑phenoxybenzamide‑1,3,4‑oxadiazole bearing a 4‑methoxyphenyl group (a commonly listed analog) yields a lower predicted logP (~3.9–4.1) due to the electron‑donating methoxy substituent, while the 2‑(4‑methylsulfonyl)phenyl acetamide variant drops further (predicted logP ~3.2) [2]. The 0.7–1.6 log unit spread translates to a 5‑ to 40‑fold difference in theoretical membrane partitioning, directly influencing permeability and tissue distribution in cell‑based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.8 (PubChem computed XLogP3) |
| Comparator Or Baseline | 4-methoxyphenyl analog: ~3.9–4.1 (estimated); 4-methylsulfonylphenyl acetamide variant: ~3.2 (estimated) |
| Quantified Difference | Δ = +0.7 to +1.6 log units vs. more polar oxadiazole‑phenoxybenzamide analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator values estimated from structural analogs |
Why This Matters
A >0.5 log unit difference in predicted logP can shift compound prioritization for CNS‑penetrant versus peripherally restricted screening cascades, making the 2,5‑dimethylphenyl variant the preferred entry for programs seeking neutral‑to‑lipophilic lead matter.
- [1] PubChem Compound Summary for CID 16821857, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/16821857 View Source
- [2] Hermann T, Hochegger P, Dolensky J, et al. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. 2021;14(11):1109. doi:10.3390/ph14111109 View Source
